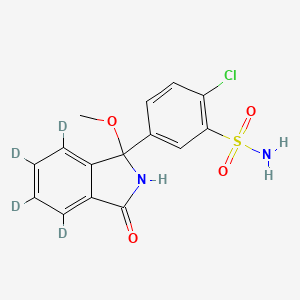

O-Methyl Chlorthalidone-d4

Description

Significance of Isotopic Labeling in Contemporary Analytical Science

Isotopic labeling is a technique where an atom in a molecule is substituted with its isotope, which has a different number of neutrons but the same number of protons. hpc-standards.com This subtle change in mass does not significantly alter the chemical properties of the molecule but provides a unique "tag" that can be detected by modern analytical instruments. pharmaffiliates.com The significance of this technique in contemporary analytical science is profound and multifaceted.

One of the primary advantages of isotopic labeling is the enhancement of analytical precision and accuracy, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. chemicalbook.com By introducing a known quantity of an isotopically labeled compound (an internal standard) into a sample, researchers can accurately quantify the amount of the unlabeled target compound (analyte). nih.gov This is because the labeled and unlabeled compounds behave almost identically during sample preparation and analysis, allowing for the correction of variations that might otherwise lead to inaccurate results. researchgate.net

Furthermore, isotopic labeling is instrumental in elucidating metabolic pathways and reaction mechanisms. By "tracing" the journey of an isotopically labeled molecule through a biological system or a chemical reaction, scientists can map out complex transformations and gain insights into the underlying processes. hpc-standards.compharmaffiliates.com This has far-reaching implications in fields such as drug discovery and development, where understanding a drug's metabolism is crucial. wikipedia.org

Overview of Deuterated Compounds as Research Tools

Among the various stable isotopes used for labeling, deuterium (B1214612) (²H or D), a stable isotope of hydrogen, holds a prominent position. Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are invaluable research tools. drugbank.com The doubling of the mass of the hydrogen atom upon deuteration provides a significant mass shift that is easily detectable by mass spectrometry, making these compounds excellent internal standards. researchgate.net

The use of deuterated compounds as internal standards is particularly widespread in quantitative bioanalysis. nih.gov Because they share the same chemical structure and properties as the analyte, they co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer. researchgate.net This close similarity allows the deuterated standard to effectively compensate for matrix effects—the interference from other components in a complex sample—and variations in instrument response, leading to more reliable and reproducible quantitative data. nih.gov

Beyond their role as internal standards, deuterated compounds are also employed to investigate the kinetic isotope effect, providing insights into reaction mechanisms. The difference in mass between hydrogen and deuterium can lead to different reaction rates, and studying these differences can help researchers understand the bond-breaking and bond-forming steps in a chemical reaction.

Contextualizing O-Methyl Chlorthalidone-d4 within Isotope-Labeled Standards

This compound is a deuterated form of O-Methyl Chlorthalidone (B1668885). pharmaffiliates.com O-Methyl Chlorthalidone itself is recognized as an impurity of Chlorthalidone, a diuretic and antihypertensive medication. chemicalbook.com Chlorthalidone is used to treat high blood pressure and edema. drugbank.com

In the context of pharmaceutical analysis and quality control, it is crucial to accurately identify and quantify impurities in drug substances and products. This compound serves as an invaluable tool in this regard. It is primarily used as an internal standard for the quantitative analysis of O-Methyl Chlorthalidone in various samples. pharmaffiliates.com By using a known amount of this compound, analytical chemists can accurately determine the concentration of the O-Methyl Chlorthalidone impurity in a Chlorthalidone sample using techniques like liquid chromatography-mass spectrometry (LC-MS).

The four deuterium atoms in this compound provide a distinct mass difference from the unlabeled O-Methyl Chlorthalidone, allowing for their clear differentiation in a mass spectrometer. This ensures that the analytical method is specific and can accurately measure the impurity without interference from the main drug component or other related substances.

Interactive Data Tables

Table 1: Properties of O-Methyl Chlorthalidone and its Deuterated Analog

| Property | O-Methyl Chlorthalidone | This compound |

| Chemical Formula | C₁₅H₁₃ClN₂O₄S nih.gov | C₁₅H₉D₄ClN₂O₄S pharmaffiliates.com |

| Molecular Weight | 352.79 g/mol lgcstandards.com | 356.82 g/mol pharmaffiliates.com |

| Primary Use | Impurity of Chlorthalidone chemicalbook.com | Isotope-labeled internal standard pharmaffiliates.com |

| CAS Number | 96512-76-4 chemicalbook.com | Not Available pharmaffiliates.com |

Table 2: Research Applications of Deuterated Standards

| Research Area | Application of Deuterated Standard | Key Benefit |

| Pharmacokinetics | Tracing the absorption, distribution, metabolism, and excretion (ADME) of a drug. wikipedia.org | Provides a detailed understanding of a drug's behavior in a biological system. |

| Quantitative Bioanalysis | Acting as an internal standard in mass spectrometry-based assays. nih.gov | Improves accuracy and precision by correcting for analytical variability. nih.gov |

| Metabolomics | Elucidating metabolic pathways and fluxes. pharmaffiliates.com | Enables the mapping of complex biochemical networks. |

| Environmental Analysis | Quantifying trace levels of pollutants. | Enhances the sensitivity and reliability of environmental monitoring methods. |

Structure

3D Structure

Properties

Molecular Formula |

C15H13ClN2O4S |

|---|---|

Molecular Weight |

356.8 g/mol |

IUPAC Name |

2-chloro-5-(4,5,6,7-tetradeuterio-1-methoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide |

InChI |

InChI=1S/C15H13ClN2O4S/c1-22-15(11-5-3-2-4-10(11)14(19)18-15)9-6-7-12(16)13(8-9)23(17,20)21/h2-8H,1H3,(H,18,19)(H2,17,20,21)/i2D,3D,4D,5D |

InChI Key |

OBWXDZPCMDDANS-QFFDRWTDSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)N)OC)[2H])[2H] |

Canonical SMILES |

COC1(C2=CC=CC=C2C(=O)N1)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |

Origin of Product |

United States |

Synthesis and Isotopic Purity Assessment for O Methyl Chlorthalidone D4

Methodologies for Deuterium (B1214612) Incorporation in Organic Synthesis

The synthesis of O-Methyl Chlorthalidone-d4 involves the specific incorporation of four deuterium atoms into the O-Methyl Chlorthalidone (B1668885) molecule. The introduction of deuterium into organic molecules is a fundamental process in the synthesis of isotopically labeled compounds. Several established methodologies can be employed for this purpose, primarily categorized into isotope exchange reactions and stepwise synthesis using deuterated reagents. researchgate.net

Hydrogen-Deuterium Exchange (H/D Exchange) is a common strategy where hydrogen atoms on a substrate are replaced with deuterium atoms. acs.org This can be achieved under various conditions:

Acid- or Base-Catalyzed Exchange : In the presence of a deuterated acid or base and a deuterium source like deuterium oxide (D₂O), protons on the organic molecule can be exchanged for deuterons. acs.orggoogle.com

Metal-Catalyzed Exchange : Transition metals, such as palladium, platinum, or iridium, can facilitate the exchange of hydrogen for deuterium. acs.orgnih.gov For instance, a palladium-on-carbon catalyst can be used with D₂O to achieve deuteration. nih.gov

Another primary approach is stepwise synthesis , which involves using deuterated starting materials or reagents. This method offers high regioselectivity, ensuring deuterium is incorporated at specific positions. Common deuterated reagents include lithium aluminum deuteride (B1239839) (LiAlD₄), deuterated solvents like DMSO-d₆, and deuterium gas (D₂). researchgate.netacs.org The choice of method depends on the desired location of the deuterium labels, the stability of the substrate molecule, and the required level of isotopic enrichment.

Table 1: Common Methodologies for Deuterium Incorporation

| Methodology | Description | Typical Reagents/Catalysts |

|---|---|---|

| Hydrogen-Deuterium (H/D) Exchange | Direct replacement of hydrogen atoms with deuterium on a substrate molecule. | D₂O, Deuterated acids/bases, Palladium (Pd), Platinum (Pt), Iridium (Ir) |

| Stepwise Synthesis | Building the molecule using precursors or reagents that are already deuterated. | Lithium aluminum deuteride (LiAlD₄), Deuterium gas (D₂), Deuterochloroform (CDCl₃) |

| Reductive Deuteration | Introduction of deuterium during the reduction of an unsaturated functional group (e.g., alkene, carbonyl). | D₂ with a metal catalyst, Sodium borodeuteride (NaBD₄) |

Spectroscopic and Chromatographic Techniques for Isotopic Enrichment Verification

After synthesis, it is critical to verify the successful incorporation of deuterium and determine the isotopic enrichment of this compound. This is accomplished using a combination of spectroscopic and chromatographic techniques.

Mass Spectrometry (MS) , often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a primary tool for determining isotopic enrichment. nih.gov The mass spectrometer separates ions based on their mass-to-charge ratio. wikipedia.org A deuterated compound will have a higher molecular weight than its non-deuterated counterpart. For this compound, the molecular weight is increased by approximately four daltons compared to the unlabeled version. medchemexpress.com By analyzing the mass spectrum, the relative abundance of the labeled (d4), partially labeled (d1, d2, d3), and unlabeled (d0) species can be quantified to calculate the isotopic purity. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful, non-destructive technique. While ¹H NMR can show the disappearance of signals at positions where hydrogen has been replaced by deuterium, ²H (Deuterium) NMR can directly detect the presence and location of deuterium atoms. Furthermore, ¹³C NMR can also be used, as the coupling between carbon and deuterium (C-D) is distinct from that of carbon and hydrogen (C-H), providing structural confirmation of label placement. nih.gov

Chromatographic techniques are essential for separating the labeled compound from any unlabeled starting material or other impurities. While stable isotopes have nearly identical chemical properties, slight differences in physical properties can sometimes lead to chromatographic separation between isotopologues, an effect known as the "isotope effect". osti.govamazonaws.com High-resolution gas chromatography can, in some cases, separate deuterated compounds from their protiated forms. researchgate.net

Table 2: Techniques for Isotopic Enrichment Verification

| Technique | Principle of Operation | Information Obtained |

|---|---|---|

| Mass Spectrometry (MS) | Separates ions based on mass-to-charge ratio. | Molecular weight confirmation, isotopic distribution, and calculation of isotopic enrichment. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Detects nuclear spins in a magnetic field. | Structural confirmation, location of deuterium labels, and verification of label incorporation. nih.gov |

| Gas Chromatography (GC) | Separates volatile compounds based on their partitioning between a stationary and mobile phase. | Separation of labeled compound from impurities; can sometimes resolve isotopologues. |

Characterization of this compound as a Certified Reference Material (CRM) or Research Standard

Isotopically labeled compounds like this compound are ideal for use as internal standards in quantitative analysis, particularly in LC-MS methods. crimsonpublishers.comamerigoscientific.com Because they are chemically identical to the analyte being measured (the "unlabeled" compound), they exhibit the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer. amazonaws.com This co-elution allows the labeled standard to accurately correct for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. szabo-scandic.com

Analytical Purity Determination of Labeled Standard

Analytical purity, also known as chemical purity, refers to the percentage of the desired compound in the material, distinct from its isotopic composition. isotope.com It is crucial to ensure that the standard is free from other chemical impurities that could interfere with analysis. The primary technique for determining the analytical purity of reference materials is High-Performance Liquid Chromatography (HPLC) , often with UV or MS detection. medchemexpress.comisotope.com A typical CoA for a Chlorthalidone-d4 standard might specify an analytical purity of over 98% as determined by HPLC. medchemexpress.com Other methods like GC-MS and NMR can also contribute to the assessment of chemical purity. isotope.com

Structural Elucidation of this compound

Structural elucidation confirms that the synthesized molecule has the correct chemical structure. This is a critical step in the characterization of any reference material. The identity of this compound is confirmed using a combination of analytical techniques.

Mass Spectrometry provides the molecular weight of the compound, which must match the theoretical weight of the deuterated structure (C₁₅H₉D₄ClN₂O₄S). medchemexpress.comnih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

NMR Spectroscopy provides detailed information about the molecular framework. ¹H NMR confirms the absence of protons at the deuterated positions, while other signals match the expected structure of the O-Methyl Chlorthalidone backbone.

The combination of these analyses provides unambiguous confirmation of the compound's structure and the specific location of the deuterium labels, validating its identity as this compound.

Advanced Bioanalytical Method Development and Validation Utilizing O Methyl Chlorthalidone D4

Principles of Stable Isotope Dilution Mass Spectrometry (SID-MS)

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful quantitative technique that provides a high degree of accuracy and precision. It is considered a primary method of measurement by metrological institutes. The core principle of SID-MS involves adding a known quantity of a stable isotope-labeled (SIL) version of the analyte of interest to the sample at the earliest stage of analysis. This labeled compound, referred to as the internal standard (IS), is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

Because the SIL internal standard and the native analyte exhibit nearly identical physicochemical properties, they behave similarly during sample preparation steps, including extraction, derivatization, and chromatography. They are also affected in the same way by matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the biological matrix.

During mass spectrometry analysis, the instrument distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. The concentration of the native analyte in the unknown sample is then calculated from the measured ratio of the response of the analyte to the response of the SIL internal standard. This ratiometric measurement corrects for sample loss during preparation and for fluctuations in instrument response, leading to highly reliable and robust quantification.

O-Methyl Chlorthalidone-d4 as an Internal Standard in Quantitative Analytical Assays

This compound is the deuterium-labeled form of O-Methyl Chlorthalidone (B1668885), a metabolite of the diuretic drug Chlorthalidone. In bioanalytical assays, this compound serves as an ideal internal standard for the accurate quantification of O-Methyl Chlorthalidone in complex biological matrices like plasma or urine. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative LC-MS bioanalysis because it most effectively compensates for variability throughout the analytical process.

The four deuterium atoms in this compound increase its mass, allowing it to be differentiated from the unlabeled analyte by the mass spectrometer, while its chemical and chromatographic behavior remains virtually identical. This ensures that any variability encountered during sample extraction, handling, or ionization in the mass spectrometer source affects both the analyte and the internal standard to the same degree. By normalizing the analyte's signal to the internal standard's signal, the method achieves superior accuracy and precision compared to using structural analogs or other types of internal standards.

UPLC-MS/MS is a widely used technique for bioanalysis due to its high sensitivity, selectivity, and speed. In the context of analyzing Chlorthalidone and its metabolites, UPLC-MS/MS methods frequently employ a deuterated internal standard like Chlorthalidone-d4, and the same principles apply directly to the use of this compound for its corresponding analyte.

These methods achieve rapid separation of the analyte and internal standard from endogenous matrix components on a sub-2 µm particle column, with total run times often under two minutes. Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, providing excellent selectivity and minimizing interferences. For example, a method for Chlorthalidone used the transition m/z 337.0 → 189.8, while its d4-labeled internal standard was monitored at m/z 341.0 → 189.8. A similar specific transition would be established for O-Methyl Chlorthalidone and this compound.

| Parameter | Typical UPLC-MS/MS Conditions for Chlorthalidone Analysis |

| Chromatography System | Waters Acquity UPLC or equivalent |

| Column | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), typically negative or positive mode |

| Detection | Triple Quadrupole Mass Spectrometer in MRM mode |

| Analyte Transition (Example) | Chlorthalidone: m/z 337.0 → 189.8 |

| Internal Standard Transition | Chlorthalidone-d4: m/z 341.0 → 189.8 |

HPLC-MS methodologies also rely heavily on this compound as an internal standard for robust quantification. While HPLC systems may have longer run times compared to UPLC, the underlying principles of separation and detection are similar. An HPLC method coupled with a tandem mass spectrometer (LC-MS/MS) was developed for the estimation of Chlorthalidone in human plasma using Chlorthalidone-d4 as the internal standard.

The method utilized a ZIC-HILIC column with a mobile phase of methanol (B129727) and 0.05% formic acid in water (90:10, v/v) at a flow rate of 0.900 mL/min. Detection was achieved via electrospray ionization (ESI) in negative MRM mode. The use of the d4-labeled internal standard was crucial for ensuring the accuracy and precision of the results, compensating for potential matrix effects and variability in the liquid-liquid extraction process used for sample preparation.

While less common for polar, non-volatile compounds like chlorthalidone and its metabolites, GC-MS can be employed for their analysis, typically requiring a chemical derivatization step to increase volatility and thermal stability. In such a scenario, this compound would be an essential internal standard.

The derivatization process, for example, silylation using an agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), would be applied to the sample extract. Both the analyte (O-Methyl Chlorthalidone) and the internal standard (this compound) would undergo the reaction, forming volatile derivatives. The key advantage of the SIL IS is that it reacts at the same rate and to the same extent as the analyte, thereby correcting for any variability or incompleteness in the derivatization reaction. Following separation on the GC column, the mass spectrometer would detect the specific ions corresponding to the derivatized analyte and the derivatized internal standard, allowing for accurate ratiometric quantification.

Application of O Methyl Chlorthalidone D4 in Pre Clinical and Mechanistic Metabolism Research

Elucidation of Chlorthalidone (B1668885) Metabolic Pathways Using Labeled Standards

Stable isotope labeling is a powerful technique for tracing the biotransformation of a parent drug molecule into its various metabolites. nih.govnih.gov By introducing a compound with a distinct mass signature, such as O-Methyl Chlorthalidone-d4, into a biological system, researchers can readily distinguish drug-related material from endogenous components using mass spectrometry. This approach is instrumental in mapping the metabolic fate of a drug.

In the case of chlorthalidone, a thiazide-like diuretic, metabolism is known to occur, although a significant portion of the drug is excreted unchanged. nih.gov The metabolic pathways can involve oxidation and conjugation. nih.gov The use of a deuterated standard like this compound allows for the unambiguous identification of metabolites. When a sample from a pre-clinical study is analyzed by mass spectrometry, the deuterated metabolites will exhibit a characteristic mass shift compared to their non-labeled counterparts, confirming their origin from the administered drug. This "isotope cluster" technique is fundamental in recognizing and characterizing drug metabolites. nih.gov

In Vitro Metabolism Studies with this compound

In vitro models are essential for investigating the metabolic properties of a drug candidate in a controlled environment, providing insights into its metabolic stability and potential for drug-drug interactions.

Hepatic Microsomal and Hepatocyte Incubation Models in Research

Liver microsomes and hepatocytes are the gold-standard in vitro systems for studying drug metabolism. nih.gov Hepatic microsomes are rich in cytochrome P450 (CYP) enzymes, which are responsible for a vast array of Phase I metabolic reactions. Hepatocytes, being intact liver cells, contain a full complement of both Phase I and Phase II metabolizing enzymes and cofactors, offering a more complete picture of hepatic metabolism.

When studying the metabolism of chlorthalidone, incubating this compound with human liver microsomes or hepatocytes allows for the identification of metabolites formed through hepatic biotransformation. A recent study utilized 10-donor-pooled human hepatocytes to simulate the hepatic metabolism of chlorthalidone, leading to the identification of two metabolites resulting from reduction or hydroxylation. nih.gov The use of a labeled substrate in such experiments facilitates the sensitive and specific detection of these metabolic products against the complex background of the biological matrix.

Enzyme Kinetics and Metabolite Identification in Research Models

Beyond simple identification, in vitro systems are employed to determine the kinetics of metabolic reactions. By measuring the rate of disappearance of the parent drug or the rate of formation of metabolites over time, key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined. These values provide insights into the affinity of the enzymes for the substrate and the efficiency of the metabolic process.

The use of this compound in such kinetic studies, coupled with a sensitive analytical technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for precise quantification. While specific enzyme kinetic data for this compound is not extensively available in the public domain, this would be a standard application for such a labeled compound in pre-clinical drug development.

Pre-clinical Pharmacokinetic Studies in Animal Models (excluding human clinical trials)

Animal models are critical in the pre-clinical phase of drug development to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism.

Absorption, Distribution, and Excretion Research in Non-human Systems

Pre-clinical ADME studies in animal models provide essential information on the disposition of a drug candidate. Following administration of this compound to an animal model, such as a rat or dog, biological samples (e.g., blood, plasma, urine, feces, and tissues) can be collected at various time points. The concentration of the parent compound and its metabolites can then be quantified using bioanalytical methods, often employing a non-labeled version of the compound as an internal standard.

These studies help to determine key pharmacokinetic parameters such as bioavailability, volume of distribution, clearance, and elimination half-life. The use of a labeled compound ensures that all drug-related material can be accurately tracked and quantified, providing a complete picture of the drug's fate in the body.

Deuterium (B1214612) Isotope Effects in Metabolic Transformations of Related Compounds

The substitution of hydrogen with deuterium can alter the rate of metabolic reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and if the cleavage of this bond is the rate-limiting step in a metabolic reaction, the deuterated compound will be metabolized more slowly. nih.gov

Below is a table summarizing the key applications of this compound in pre-clinical research:

| Research Area | Application of this compound | Information Gained |

| Metabolic Pathway Elucidation | Tracer in in vivo and in vitro systems | Identification and structural confirmation of metabolites. |

| In Vitro Metabolism | Substrate in hepatic microsomal and hepatocyte incubations | Identification of hepatic metabolites and determination of enzyme kinetics (Km, Vmax). |

| Pre-clinical Pharmacokinetics | Labeled compound for ADME studies in animal models | Bioavailability, volume of distribution, clearance, and elimination half-life. |

| Mechanistic Metabolism | Probe for investigating deuterium isotope effects | Understanding of rate-limiting steps in metabolic pathways. |

Role in Quality Control and Assurance of Research Materials and Analytical Processes

O-Methyl Chlorthalidone-d4 as a Reference Standard for Impurity Profiling in Research

Impurity profiling is a critical process in pharmaceutical development and research, involving the identification and quantification of any unwanted chemicals in a sample. The accuracy of this process is fundamental to understanding a compound's stability and safety. This compound functions as an ideal internal standard in the analytical methods used for this purpose.

When analyzing a research sample for the primary compound (e.g., O-Methyl Chlorthalidone) and its related impurities, a known quantity of this compound is added to the sample at an early stage. scioninstruments.com Because the deuterated standard is chemically and physically almost identical to the non-labeled analyte, it experiences similar effects during sample extraction, handling, and injection into the analytical instrument. acanthusresearch.com However, due to its higher mass from the deuterium (B1214612) atoms, it is distinguishable from the analyte by the mass spectrometer. amazonaws.com

This co-analysis allows the system to use the ratio of the analyte's signal to the internal standard's signal for quantification, rather than the absolute signal of the analyte alone. youtube.com This ratioing technique effectively corrects for variations in sample preparation or instrument response, which could otherwise lead to inaccurate quantification of both the main compound and its impurities. biopharmaservices.com

A crucial aspect of its role as a reference standard is the isotopic and chemical purity of this compound itself. nih.gov The presence of unlabeled O-Methyl Chlorthalidone (B1668885) as an impurity within the deuterated standard can artificially inflate the measured concentration of the analyte, leading to erroneous results. tandfonline.comchromatographyonline.com Therefore, high-purity, well-characterized reference standards are essential for reliable impurity profiling. Manufacturers of such standards must adhere to stringent qualification specifications to minimize the presence of the unlabeled drug. tandfonline.com

Table 1: Physicochemical Properties of O-Methyl Chlorthalidone and its Deuterated Analog

| Property | O-Methyl Chlorthalidone | This compound |

|---|---|---|

| Molecular Formula | C₁₅H₁₃ClN₂O₄S | C₁₄H₇D₄ClN₂O₄S |

| Molecular Weight | 352.80 g/mol | 342.79 g/mol |

| CAS Number | 5270-74-6 | 1794941-44-8 |

| Appearance | Solid | White to Off-White Solid |

| Isotopic Label | None | Deuterium (d4) |

Data compiled from various chemical and supplier databases. medchemexpress.comnih.govpharmaffiliates.com

Ensuring Analytical Traceability and Reproducibility in Scientific Investigations

Analytical traceability and reproducibility are foundational principles of good scientific practice, ensuring that results generated in one laboratory can be independently verified by another. The use of stable isotope-labeled internal standards like this compound is a key strategy for achieving this.

By adding a constant, known concentration of the internal standard to every sample, calibrator, and quality control sample, analysts create a common reference point within each analysis. nih.gov This practice compensates for a wide range of potential variations that can occur during an analytical run, including:

Matrix Effects: Complex biological or environmental samples can contain components that suppress or enhance the ionization of the target analyte in the mass spectrometer's source. The SIL internal standard, behaving nearly identically to the analyte, experiences the same matrix effects, allowing for accurate correction. biopharmaservices.comnih.gov

Instrumental Drift: The sensitivity of an LC-MS/MS system can fluctuate over the course of a long analytical run. The internal standard's signal will drift in parallel with the analyte's, preserving the accuracy of the calculated ratio. biopharmaservices.com

Sample Preparation Variability: Inconsistencies in sample extraction or volumetric handling can lead to variations in the amount of analyte that reaches the detector. Since the internal standard is added early in the process, it accounts for these procedural losses or errors. scioninstruments.com

This robust correction for variability ensures that the final calculated concentration of the analyte is highly reproducible, both within a single batch of samples and between different analytical runs conducted on different days or in different laboratories. biopharmaservices.com This enhanced reliability and consistency are what establish analytical traceability, allowing data from various sources to be confidently compared and integrated in larger scientific investigations.

Table 2: Function of Stable Isotope-Labeled Internal Standards in Quality Assurance

| Function | Mechanism of Action | Impact on Quality Assurance |

|---|---|---|

| Compensation for Variability | Added at a fixed concentration to all samples, it acts as a constant internal reference. | Improves precision and accuracy by correcting for errors in sample handling, injection volume, and instrument response. scioninstruments.combiopharmaservices.com |

| Correction for Matrix Effects | Co-elutes with the analyte and experiences identical ionization suppression or enhancement. | Increases the reliability of results from complex matrices like plasma or tissue. nih.gov |

| Enhancement of Reproducibility | Provides a stable analyte-to-standard ratio that is independent of many experimental fluctuations. | Ensures that results are consistent across different analytical batches and different laboratories, establishing traceability. biopharmaservices.com |

| Increased Sensitivity | Can help improve signal clarity by reducing background noise in mass spectrometry. | Allows for the accurate detection and quantification of analytes at very low concentrations. musechem.com |

Emerging Methodologies and Future Perspectives in Deuterated Compound Research

Advances in Mass Spectrometry Instrumentation for Stable Isotope Applications

The use of deuterated compounds such as O-Methyl Chlorthalidone-d4 as internal standards is fundamental to modern quantitative analysis. clearsynth.com The accuracy of this approach is significantly enhanced by ongoing innovations in mass spectrometry (MS) technology. Advanced MS instruments offer greater sensitivity, specificity, and speed, which are critical for distinguishing between the deuterated standard and the non-deuterated analyte in complex biological matrices. texilajournal.com

Triple quadrupole mass spectrometry (QqQ MS) has become an excellent tool for targeted quantification in conjunction with stable isotope standards. thermofisher.com Its unrivaled sensitivity and wide linear dynamic range are ideal for analyzing human samples where metabolite concentrations can be low or vary significantly between individuals. thermofisher.com High-resolution mass spectrometry (HRMS) has also improved the ability to assign molecular formulas to detected ions based on accurate mass, which is a significant advantage in metabolomics studies. tandfonline.com The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) using deuterated internal standards is a widely applied method for measuring drug metabolites and other compounds in biological samples like blood and plasma. texilajournal.commdpi.com

These instrumental advancements help overcome common analytical challenges. For instance, using a stable isotope-labeled internal standard effectively compensates for matrix effects—interference from other compounds in the sample—and variations in extraction efficiency, ensuring that quantitative data is robust and reproducible across different samples and batches. clearsynth.comthermofisher.com

| MS Advancement | Impact on Deuterated Standard Applications | Key Benefit(s) |

| Triple Quadrupole MS (QqQ MS) | Enables highly sensitive and specific targeted quantification using methods like Selected Reaction Monitoring (SRM). | Unrivaled sensitivity, wide linear dynamic range, enhanced quantitative accuracy. thermofisher.com |

| High-Resolution MS (HRMS) | Improves confidence in metabolite identification by providing highly accurate mass measurements. | Ability to assign molecular formulas, aids in untargeted analysis. tandfonline.com |

| Tandem MS (LC-MS/MS) | Allows for the simultaneous quantification of multiple analytes and their deuterated standards in complex mixtures. | High specificity and sensitivity, considered an economical and superior method for therapeutic drug monitoring. texilajournal.com |

Computational Modeling and Isotope Effects in Drug Metabolism Prediction

Computational modeling has become an indispensable tool in modern drug discovery for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govpharmajen.com These in silico methods allow researchers to identify potential metabolic liabilities of a drug candidate early in the development process, saving considerable time and resources. cam.ac.ukeurekaselect.com

A key phenomenon relevant to deuterated compounds is the kinetic isotope effect (KIE). The KIE occurs when replacing a hydrogen atom with a deuterium (B1214612) atom slows down a chemical reaction, specifically when the cleavage of that carbon-hydrogen bond is the rate-determining step. nih.gov Because the carbon-deuterium (C-D) bond has a lower vibrational frequency and thus higher bond energy than a carbon-hydrogen (C-H) bond, it requires more energy to break, leading to a slower rate of metabolism at that specific site. wikipedia.orgingenza.com

Medicinal chemists leverage the deuterium KIE to improve the metabolic stability of drugs. nih.gov By strategically placing deuterium at metabolically vulnerable positions, the rate of metabolic degradation can be slowed, potentially extending the drug's half-life and improving its pharmacokinetic profile. ingenza.com Computational models play a crucial role in this process by:

Predicting Sites of Metabolism (SoMs): Algorithms can analyze a molecule's structure to predict which atoms are most likely to be targeted by metabolic enzymes, such as the cytochrome P450 family. nih.gov

Modeling Reaction Pathways: Advanced systems can generate the explicit structures of potential metabolites, moving beyond simple SoM prediction to forecast the entire metabolic pathway. nih.gov

Calculating KIEs: Quantum mechanical calculations can be used to estimate the magnitude of the KIE for a given position, helping to prioritize which sites would benefit most from deuteration. youtube.com

The accurate prediction of the deuterium KIE using density functional theory calculations is now relatively routine, providing valuable information to rationalize experimental results or support mechanistic hypotheses. wikipedia.org

| Computational Approach | Application in Deuterated Drug Research | Predicted Outcome |

| Site of Metabolism (SoM) Prediction | Identifies metabolically labile positions on a drug candidate's structure where deuteration could be applied. | A ranked list of atoms most susceptible to metabolic transformation. nih.gov |

| Quantum Mechanics (QM) Calculations | Calculates the energetic differences between C-H and C-D bond cleavage to estimate the KIE. | A numerical value for the KIE, indicating the potential reduction in metabolic rate. wikipedia.orgyoutube.com |

| Pharmacokinetic (PK) Modeling | Simulates how changes in metabolic rate (due to the KIE) will affect the overall drug concentration in the body over time. | Predictions of half-life, exposure, and other pharmacokinetic parameters. pharmajen.com |

Novel Applications of Deuterated Standards in Proteomics and Metabolomics Research

The fields of proteomics (the large-scale study of proteins) and metabolomics (the large-scale study of small molecules or metabolites) rely heavily on mass spectrometry for the precise quantification of thousands of molecules in biological systems. tandfonline.commdpi.com Deuterated standards, like this compound, are critical tools that enable accurate and reproducible measurements in these complex and data-rich fields. isotope.comnih.gov

In metabolomics , stable isotope-labeled standards are essential for bridging the gap between basic research and clinical applications. thermofisher.com They are used in both targeted and untargeted studies.

Targeted Metabolomics: In this approach, a specific list of metabolites is quantified. A deuterated standard is added to a sample to act as an internal benchmark for its non-deuterated counterpart. This allows for absolute or highly accurate relative quantification by correcting for any sample loss during preparation or fluctuations in MS instrument response. thermofisher.comnih.gov

Untargeted Metabolomics: Here, the goal is to measure as many metabolites as possible to discover novel biomarkers or pathways. While it is not feasible to have a deuterated standard for every metabolite, pools of standards can be used to assess data quality and aid in the identification of unknown compounds. tandfonline.com

In proteomics , stable isotope labeling is a cornerstone of quantitative analysis. While metabolic labeling (where entire organisms or cells are grown on isotope-enriched media) is common, the use of deuterated standards is also prevalent, particularly in targeted "bottom-up" proteomics where specific peptides are measured as surrogates for their parent proteins. mdpi.comnih.gov Deuterated synthetic peptides are often used as internal standards to precisely quantify protein abundance, which is crucial for understanding disease states and drug responses. researchgate.net Although deuterium labeling can sometimes cause a slight shift in chromatographic retention time compared to the non-deuterated version, modern high-resolution separation techniques like capillary zone electrophoresis can minimize this effect. nih.gov

The incorporation of deuterated and other stable isotope-labeled standards is a key strategy for improving data quality, enabling standardization across different laboratories, and enhancing the biological interpretation of complex 'omics' datasets. thermofisher.comtandfonline.com

| 'Omics' Field | Role of Deuterated Standards (e.g., this compound) | Key Advantage |

| Metabolomics | Serve as internal standards for accurate quantification of specific small molecules (metabolites) in biological fluids or tissues. | Corrects for matrix effects and extraction efficiency, enabling reliable biomarker quantification. thermofisher.comnih.gov |

| Proteomics | Used as synthetic, deuterated peptide standards for the absolute quantification of target proteins. | Allows for precise measurement of protein expression levels, crucial for validating biomarkers or studying drug mechanisms. researchgate.net |

Q & A

Q. What are the critical considerations for optimizing the synthesis of O-Methyl Chlorthalidone-d4 to ensure isotopic purity and yield?

Methodological Answer: Synthesis optimization requires precise control of deuteration conditions (e.g., solvent selection, catalyst activity, and reaction time). Isotopic purity should be validated using -NMR to confirm deuterium incorporation at specific positions, while LC-MS or high-resolution mass spectrometry (HRMS) quantifies isotopic enrichment (>98% typically required for research-grade standards). Reproducibility hinges on documenting reaction parameters (temperature, pH) and purification steps (e.g., column chromatography) to minimize non-deuterated byproducts .

Q. How can researchers validate the structural integrity and stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should employ accelerated degradation tests (e.g., exposure to light, humidity, or elevated temperatures) followed by HPLC-UV or UPLC-PDA analysis to monitor decomposition products. Structural integrity is confirmed via -NMR and FT-IR spectroscopy to detect changes in functional groups (e.g., methyl or deuterated moieties). Long-term stability data should be statistically analyzed using ANOVA to assess significance of degradation trends .

Q. Which analytical techniques are most reliable for quantifying O-Methyl Chlothalidone-d4 in complex biological matrices?

Methodological Answer: LC-MS/MS with isotope dilution is the gold standard due to its specificity for deuterated analogs. Calibration curves using deuterated internal standards (e.g., -labeled analogs) minimize matrix effects. Method validation should include recovery studies (>85% recovery in plasma/urine), limit of detection (LOD < 1 ng/mL), and inter-day precision (<15% RSD) .

Advanced Research Questions

Q. How do deuterium isotope effects influence the pharmacokinetic (PK) and metabolic profiles of this compound compared to its non-deuterated counterpart?

Methodological Answer: Comparative PK studies in in vitro (e.g., hepatocyte incubations) and in vivo (rodent models) systems should measure deuterium kinetic isotope effects (KIE) on metabolic pathways (e.g., CYP450-mediated oxidation). Use tandem mass spectrometry to track deuterium retention in metabolites. Statistical analysis of AUC, , and clearance rates must account for isotopic mass differences (e.g., using paired t-tests) .

Q. What experimental strategies can resolve contradictions in reported binding affinities of this compound to renal sodium transporters?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, ion concentration) or transporter isoform specificity. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) under standardized buffer conditions to measure binding kinetics (, ). Validate findings with competitive inhibition assays in transfected cell lines expressing human SLC12A3 or SLC12A1 .

Q. How can computational modeling predict the isotopic impact of deuterium on the conformational dynamics of this compound?

Methodological Answer: Molecular dynamics (MD) simulations with force fields parameterized for deuterium (e.g., CHARMM-D) can model bond vibrational frequencies and torsional flexibility. Compare free-energy landscapes (FELs) of deuterated vs. non-deuterated forms using umbrella sampling. Validate predictions with experimental Raman spectroscopy or X-ray crystallography data .

Q. What methodologies are recommended for tracing the environmental fate and degradation pathways of this compound in aquatic systems?

Methodological Answer: Use -labeled stable isotope probing (SIP) combined with high-resolution mass spectrometry to track deuterium in biodegradation byproducts (e.g., hydroxylated or cleaved metabolites). Metagenomic analysis of microbial communities in sediment/water samples identifies degradative pathways (e.g., via Comamonas or Pseudomonas spp.) .

Methodological Design and Validation

Q. How should researchers design dose-response studies to assess the pharmacodynamic (PD) effects of this compound in hypertensive models?

Methodological Answer: Use a randomized, blinded design with hypertensive rodents (e.g., SHR rats) administered escalating doses. PD endpoints include urinary electrolyte excretion (Na, K) and blood pressure telemetry. Apply nonlinear regression (e.g., Hill equation) to model and compare efficacy to non-deuterated controls. Power analysis ensures adequate sample size (n ≥ 8/group) .

Q. What statistical approaches are optimal for analyzing contradictory data on the renal toxicity of this compound?

Methodological Answer: Meta-analysis of preclinical toxicity data (e.g., serum creatinine, histopathology) using random-effects models to account for inter-study variability. Sensitivity analysis identifies outliers, while subgroup analysis explores covariates (e.g., species, dosing regimen). Bayesian hierarchical models quantify uncertainty in toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.